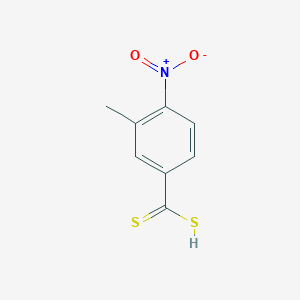
3-Methyl-4-nitrobenzene-1-carbodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-nitrobenzene-1-carbodithioic acid is an organic compound with the molecular formula C8H7NO4S2 It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group, a nitro group, and a carbodithioic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrobenzene-1-carbodithioic acid typically involves the nitration of 3-methylbenzoic acid followed by the introduction of the carbodithioic acid group. One common method involves the selective oxidation of 2,4-dimethyl nitrobenzene to produce 3-methyl-4-nitrobenzoic acid. This process includes the following steps:
Filtration and Acidification: After the reaction, the mixture is filtered, and the filtrate is subjected to rotary evaporation to recover the acetonitrile solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidation and acidification steps, with adjustments made to reaction times, temperatures, and catalyst concentrations to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-nitrobenzene-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbodithioic acid group can be reduced to a thiol group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
Reduction of Nitro Group: Produces 3-methyl-4-aminobenzene-1-carbodithioic acid.
Substitution of Nitro Group: Produces various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-4-nitrobenzene-1-carbodithioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-nitrobenzene-1-carbodithioic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbodithioic acid group can form strong bonds with metal ions, making it useful in coordination chemistry. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-nitrobenzoic acid: Similar structure but lacks the carbodithioic acid group.
4-Nitro-m-toluic acid: Similar structure but lacks the methyl group.
3-Methyl-4-aminobenzene-1-carbodithioic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-Methyl-4-nitrobenzene-1-carbodithioic acid is unique due to the presence of both a nitro group and a carbodithioic acid group on the benzene ring
Propriétés
Numéro CAS |
780732-86-7 |
|---|---|
Formule moléculaire |
C8H7NO2S2 |
Poids moléculaire |
213.3 g/mol |
Nom IUPAC |
3-methyl-4-nitrobenzenecarbodithioic acid |
InChI |
InChI=1S/C8H7NO2S2/c1-5-4-6(8(12)13)2-3-7(5)9(10)11/h2-4H,1H3,(H,12,13) |
Clé InChI |
XALAEHXPAHNZSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=S)S)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




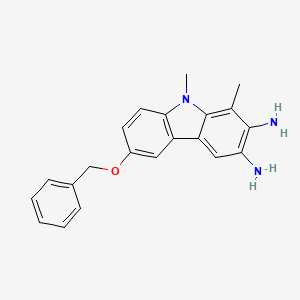


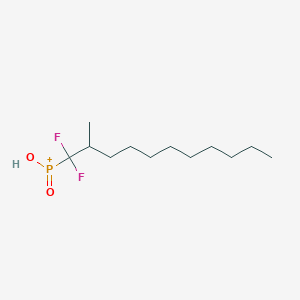
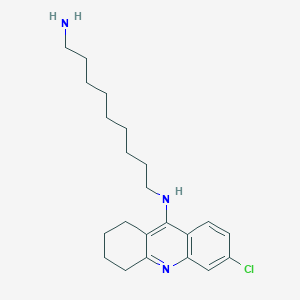
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
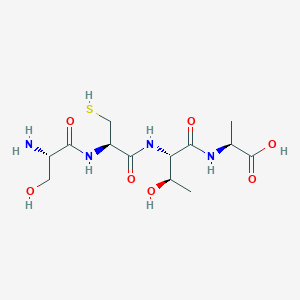
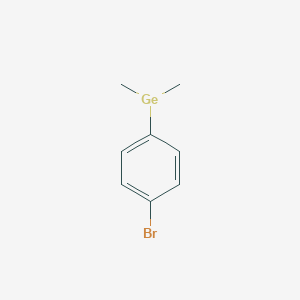
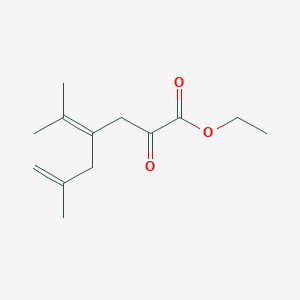

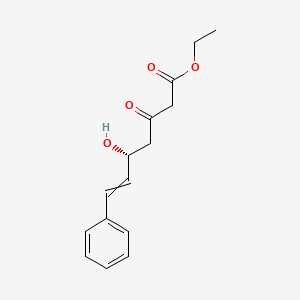
![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
